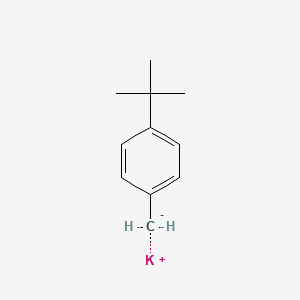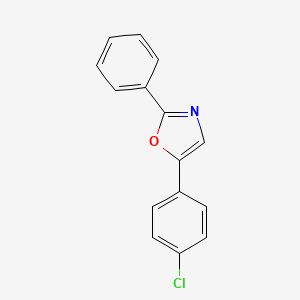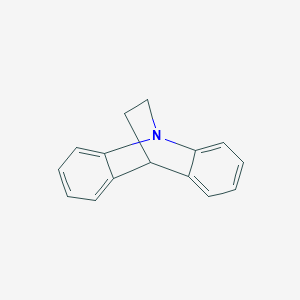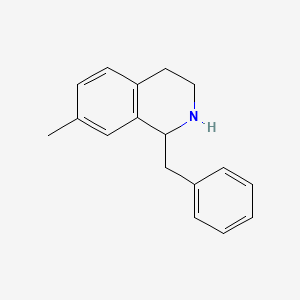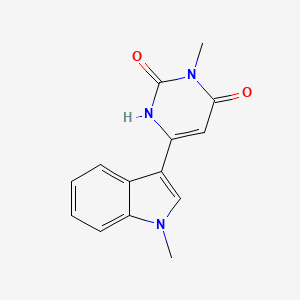
3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Coupling of Indole and Pyrimidine Rings: The final step would involve coupling the indole and pyrimidine rings under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydropyrimidine compounds.
科学研究应用
3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in materials science or as a catalyst in organic reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
3-Methylindole: Shares the indole moiety but lacks the pyrimidine ring.
6-Methylpyrimidine-2,4-dione: Contains the pyrimidine ring but lacks the indole moiety.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
The uniqueness of 3-Methyl-6-(1-methyl-1H-indol-3-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined indole and pyrimidine structure, which may confer unique biological activities and chemical reactivity compared to its individual components.
属性
CAS 编号 |
89246-31-1 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
3-methyl-6-(1-methylindol-3-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-16-8-10(9-5-3-4-6-12(9)16)11-7-13(18)17(2)14(19)15-11/h3-8H,1-2H3,(H,15,19) |
InChI 键 |
LAOGMCCSYURDMT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


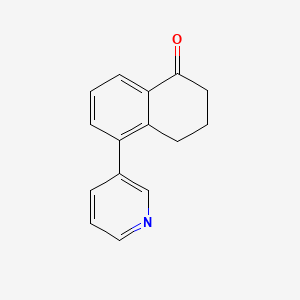
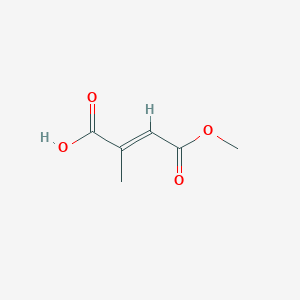
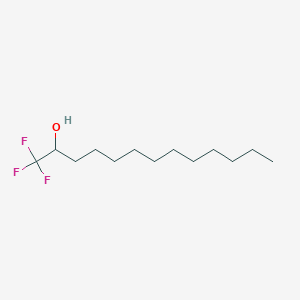

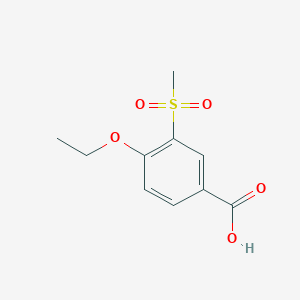
![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

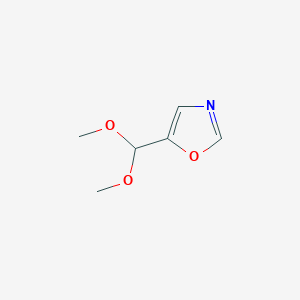
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
